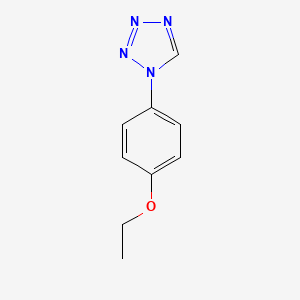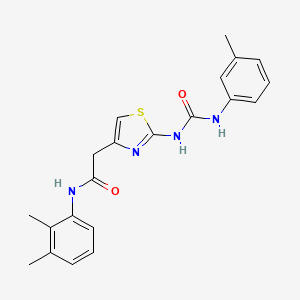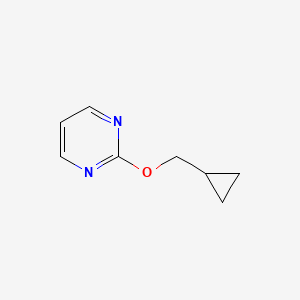
2-(环丙基甲氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Cyclopropylmethoxy)pyrimidine” is a chemical compound with the molecular formula C9H10N2O3 . It is used in research and development .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “2-(Cyclopropylmethoxy)pyrimidine” specifically is not detailed in the available data.科学研究应用
除草活性
2-(环丙基甲氧基)嘧啶衍生物,特别是嘧啶核上的 2 位具有氨基,4 位具有环丙基甲氧基的那些,表现出显著的除草活性。这在棉花和向日葵等作物的苗前施用后特别有效 (Krämer, 1997)。
DNA 修复机制
环丙基甲氧基嘧啶在 DNA 修复过程中发挥作用。光复活酶或 DNA 光解酶利用可见光破坏嘧啶二聚体的环丁烷环,这是由紫外线辐射诱导的主要 DNA 光产物。这些酶包含两个生色团,包括黄素腺嘌呤二核苷酸 (FADH-),并催化受损 DNA 的修复 (Sancar, 1994)。
DNA 的光化学损伤
包括环丙基甲氧基嘧啶在内的嘧啶衍生物参与了 DNA 的光化学损伤。三重态介导的嘧啶二聚化是此损伤中的一个关键过程。重点主要放在环丁烷嘧啶二聚体上,这是通过敏化获得的最相关的光产物 (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011)。
抗病毒活性
包括那些具有环丙基甲氧基的嘧啶衍生物在内,在抗病毒应用中显示出前景。例如,用环丙基取代的 2,4-二氨基-6-羟基嘧啶已显示出在细胞培养中抑制逆转录病毒复制。这些衍生物已显示出对人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒诱导的细胞病变的抑制活性 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。
生物活性
嘧啶核,如 2-(环丙基甲氧基)嘧啶中发现的,是核酸(DNA 和 RNA)和维生素的组成部分。这些衍生物具有广泛的生物活性,包括抗氧化、抗癌、抗菌和抗炎特性 (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012)。
抗流感病毒活性
某些嘧啶衍生物在适当修饰后表现出显著的抗流感病毒活性。这包括引入环丁基和环戊基的衍生物。这些化合物已显示出对不同类型流感病毒的抑制作用 (Hisaki, Imabori, Azuma, Suzutani, Iwakura, Ohta, Kawanishi, Ichigobara, Node, Nishide, Yoshida, & Ogasawara, 1999)。
安全和危害
The safety data sheet for “2-(Cyclopropylmethoxy)pyrimidine” indicates that it is not classified under the GHS classification . In case of exposure, the recommended first-aid measures include removing the person to fresh air, rinsing skin or eyes with water, and seeking medical advice if symptoms persist .
作用机制
Target of Action
2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Cyclopropylmethoxy)pyrimidine may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .
生化分析
Biochemical Properties
The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in 2-(Cyclopropylmethoxy)pyrimidine could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of 2-(Cyclopropylmethoxy)pyrimidine with biomolecules have not been reported yet.
Molecular Mechanism
Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to 2-(Cyclopropylmethoxy)pyrimidine have not been reported.
属性
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)
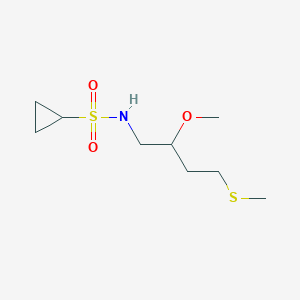

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)
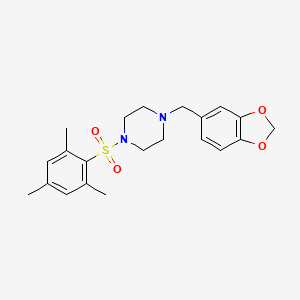
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
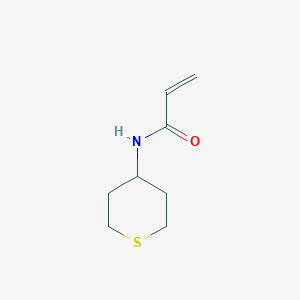

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)

